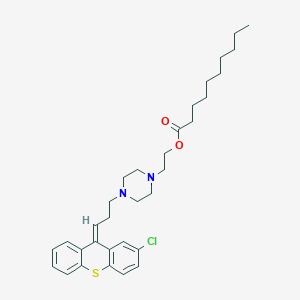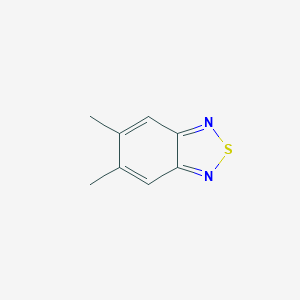
1,1-Dibromo-2-chlorotrifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-chlorotrifluoroethane is a halogenated organic compound with the molecular formula C2Br2ClF3. It is known for its unique chemical properties and is used in various industrial and research applications. The compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its reactivity and versatility in chemical processes .
Preparation Methods
1,1-Dibromo-2-chlorotrifluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrifluoroethylene with bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety.
Chemical Reactions Analysis
1,1-Dibromo-2-chlorotrifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more oxidized products, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1,1-Dibromo-2-chlorotrifluoroethane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-chlorotrifluoroethane involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1,1-Dibromo-2-chlorotrifluoroethane can be compared with other halogenated compounds such as:
1,2-Dibromo-1,1,2,2-tetrachloroethane: This compound has similar halogenation but differs in the arrangement of halogen atoms, leading to different reactivity and applications.
1,1,2,2-Tetrabromoethane: Another halogenated compound with different properties and uses.
1,1,1-Trichloro-2,2,2-trifluoroethane: This compound has a different halogen composition, affecting its chemical behavior and applications.
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
1,1-dibromo-2-chloro-1,2,2-trifluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBCSKQROYPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635210 |
Source


|
| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10057-30-4 |
Source


|
| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)








